molecular formula C10H10N2O3 B2387856 2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1491132-37-6

2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2387856
CAS No.: 1491132-37-6
M. Wt: 206.201
InChI Key: FZNXDRSTCRHWAD-UHFFFAOYSA-N
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Description

2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound that features a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a hydrazine derivative with a β-keto ester can form the pyrazole ring, which is then further functionalized to introduce the furan ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Both the furan and pyrazole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrazole ring can produce pyrazoline derivatives.

Scientific Research Applications

2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • 3-methyl-1H-pyrazole-4-carboxylic acid
  • 2-(furan-2-yl)acetic acid

Uniqueness

2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the combination of the furan and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

IUPAC Name

2-[3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-7(5-9(13)14)10(12-11-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNXDRSTCRHWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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